1-(3-溴丙氧基)-4-硝基苯

描述

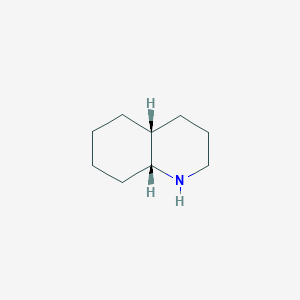

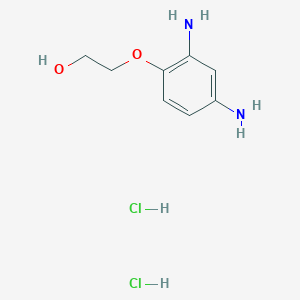

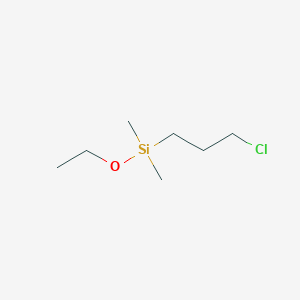

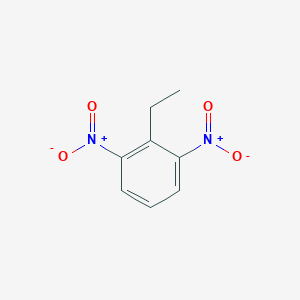

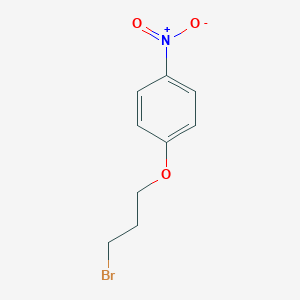

“1-(3-Bromopropoxy)-4-nitrobenzene” is a chemical compound that likely contains a benzene ring, a nitro group (-NO2), and a bromopropoxy group (-BrC3H6O-) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “1-(3-Bromopropoxy)-4-nitrobenzene” would likely consist of a benzene ring with a nitro group and a bromopropoxy group attached at specific positions . The exact structure would depend on the positions of these groups on the benzene ring.

Chemical Reactions Analysis

The chemical reactions of “1-(3-Bromopropoxy)-4-nitrobenzene” would likely involve reactions at the nitro group or the bromopropoxy group . The bromine atom in the bromopropoxy group could potentially be replaced by other groups in a substitution reaction.

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromopropoxy)-4-nitrobenzene” would depend on its specific chemical structure . These could include properties such as boiling point, density, and refractive index.

科学研究应用

Application in Chemical Crystallography

Specific Scientific Field

Chemical Crystallography

Summary of the Application

“1-(3-Bromopropoxy)-4-nitrobenzene” is used in the synthesis of chalcone derivatives, which are natural organic compounds found in plants. These compounds have applications in various scientific domains such as non-linear optics, the manufacture of dyes, and supramolecular chemistry .

Methods of Application or Experimental Procedures

The synthesis of 2’-hydroxychalcone was performed according to literature procedures. α-Glucosidase (EC3.2.1.20) and 4-Nitrophenyl-α-d-gluocpynoaside (PNPG) were obtained from Sigma. Other reactants of AR grade were obtained commercially and used without further purification .

Results or Outcomes

Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .

Application in Organometallic Compounds

Specific Scientific Field

Organometallic Chemistry

Summary of the Application

“1-(3-Bromopropoxy)-4-nitrobenzene” is used in the synthesis of organometallic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The specific results or outcomes for this application are not provided in the source .

Application in Solubility Studies

Specific Scientific Field

Physical Chemistry

Summary of the Application

“1-(3-Bromopropoxy)-4-chlorobenzene” is an important intermediate for the manufacture of omoconazole nitrate. The solubilities of this compound in aqueous ethanol solutions were measured .

Methods of Application or Experimental Procedures

The solubilities were measured within the temperature range of (273.15–303.15) K using a laser monitoring system .

Results or Outcomes

Application in Synthesis of Genistein Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1-(3-Bromopropoxy)-4-nitrobenzene” is used in the synthesis of genistein derivatives. Genistein is a type of isoflavone that has been linked to a variety of health benefits, including potential anticancer properties .

Methods of Application or Experimental Procedures

The target compounds were synthesized by treating ω-bromoalkyl C-glycosides derived from l-rhamnal with a tetrabutylammonium salt of genistein . Sodium hydroxide and 4-methoxyphenol were dissolved in water, then 1,3-dibromopropane and tetra-N-buthyl ammonium bromide dissolved in dichloromethane was added. The mixture was stirred for 24 hours .

Results or Outcomes

The new, metabolically stable analogs of previously studied O-glycosidic genistein derivatives inhibited proliferation of cancer cell lines through inhibition of the cell cycle .

Application in Synthesis of Chalcone Derivatives

Summary of the Application

“1-(3-Bromopropoxy)-4-nitrobenzene” is used in the synthesis of chalcone derivatives. Chalcones are natural organic compounds found in plants, with applications in a variety of scientific domains, such as non-linear optics, the manufacture of dyes, and in supramolecular chemistry .

Results or Outcomes

Application in Synthesis of Omoconazole Nitrate

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“1-(3-Bromopropoxy)-4-chlorobenzene” is an important intermediate for the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent with strong antifungal activity . It is used to treat diseases caused by infections with Trichophyton mentagrophytes or Candida albicans, such as tinea pedis .

Results or Outcomes

Application in Synthesis of Potassium Channel Blockers

Summary of the Application

“1-(3-Bromopropoxy)-4-chlorobenzene” can be used as an intermediate in the synthesis of potassium channel blockers .

Results or Outcomes

Application in Synthesis of Non-Imidazole Histamine H3 Receptor Ligands

Summary of the Application

“1-(3-Bromopropoxy)-4-chlorobenzene” can be used as an intermediate in the synthesis of non-imidazole histamine H3 receptor ligands .

安全和危害

未来方向

属性

IUPAC Name |

1-(3-bromopropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBYGKUWXRBMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293931 | |

| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-4-nitrobenzene | |

CAS RN |

13094-50-3 | |

| Record name | 13094-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。